molecular formula C14H23N B104953 2,6-Di-tert-butyl-4-methylpyridine CAS No. 38222-83-2

2,6-Di-tert-butyl-4-methylpyridine

Cat. No. B104953
CAS RN: 38222-83-2
M. Wt: 205.34 g/mol
InChI Key: HVHZEKKZMFRULH-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methylpyridine is a chemical compound that is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. The molecule is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This substitution pattern imparts certain steric and electronic properties to the molecule, which can influence its reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of 2,6-Di-tert-butyl-4-methylpyridine involves several steps, starting from tert-butyl alcohol and carbon monoxide, leading to the formation of an intermediate, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate. This intermediate can then undergo further chemical transformations to yield the final product, 2,6-Di-tert-butyl-4-methylpyridine. The synthesis process may involve various reactions such as annulation, cyclization, condensation, rearrangements, and replacement reactions. The purification of the final product can be achieved using chromatographic techniques .

Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butyl-4-methylpyridine is influenced by the bulky tert-butyl groups, which can prevent close packing of the molecules and hinder certain types of intermolecular interactions, such as π-π stacking. This steric hindrance can affect the overall conformation and packing of the molecules in the solid state. The presence of these groups can also influence the electronic properties of the pyridine ring by making it slightly electron-releasing .

Chemical Reactions Analysis

The reactivity of 2,6-Di-tert-butyl-4-methylpyridine in chemical reactions can be affected by the steric bulk of the tert-butyl groups. These groups can shield the pyridine ring from undergoing certain reactions or can direct the course of a reaction by limiting the approach of reactants to specific sites on the molecule. The electron-releasing nature of the tert-butyl groups may also have an impact on the electrophilic or nucleophilic character of the pyridine ring, thereby influencing its participation in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Di-tert-butyl-4-methylpyridine are determined by its molecular structure. The tert-butyl groups contribute to the molecule's overall bulkiness, which can affect its solubility in different solvents and its melting and boiling points. The electronic effects of these substituents can also influence the acidity or basicity of the pyridine nitrogen, its UV-Vis absorption characteristics, and its potential to participate in hydrogen bonding or other non-covalent interactions .

Scientific Research Applications

Synthesis and Chemical Reactions

2,6-Di-tert-butyl-4-methylpyridine (DBMP) is involved in various synthesis and chemical reactions. Anderson and Stang (2003) demonstrated its use in organic synthesis, highlighting its role in annulation, cyclization, and rearrangements, among other processes (Anderson & Stang, 2003). Similarly, Moulis et al. (1980) described the use of DBMP in distinguishing between different modes of initiation in cationic polymerization, proving its effectiveness in analyzing complex chemical processes (Moulis et al., 1980).

Use in Complex Chemical Synthesis

Balaban et al. (2004) explored the synthesis of a weak nucleophilic base, highlighting the significance of DBMP in the creation of complex chemical compounds. This study shows the compound's versatility in organic chemistry (Balaban et al., 2004).

Applications in Water Oxidation

Zong and Thummel (2005) researched the use of DBMP in the development of Ru complexes for water oxidation, indicating its potential in environmental and energy-related applications (Zong & Thummel, 2005).

Role in Intramolecular Reactions

Körte et al. (2015) demonstrated the role of DBMP in intramolecular pyridine-based Lewis-pairs, further proving its utility in advanced organic synthesis and reaction analysis (Körte et al., 2015).

Catalysis and Ligand Behavior

The application of DBMP in photochemical synthesis and characterization of polypyridine ruthenium(II) complexes was explored by Bonnet et al. (2003). This highlights its role in catalysis and as a ligand in complex reactions (Bonnet et al., 2003).

Safety And Hazards

2,6-Di-tert-butyl-4-methylpyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

2,6-Di-tert-butyl-4-methylpyridine has potential applications in the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It can also be used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, and as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .

properties

IUPAC Name

2,6-ditert-butyl-4-methylpyridine
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InChI

InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVHZEKKZMFRULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10191615
Record name 2,6-Di-tert-butyl-4-methylpyridine
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Molecular Weight

205.34 g/mol
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Physical Description

Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS]
Record name 2,6-Di-tert-butyl-4-methylpyridine
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Product Name

2,6-Di-tert-butyl-4-methylpyridine

CAS RN

38222-83-2
Record name 2,6-Di-tert-butyl-4-methylpyridine
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Record name 2,6-Di-tert-butyl-4-methylpyridine
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Record name 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
AG Anderson, PJ Stang - The Journal of Organic Chemistry, 1976 - ACS Publications
3034 J. Org. Chem., Vol. 41, No. 18, 1976 Notes alkoxide ion pair. The preponderance of the less stable alcohol isomer can reasonably be attributed thento the steric re-quirements of …
Number of citations: 112 pubs.acs.org
JM Moulis, J Collomb, A Gandini, H Cheradame - Polymer Bulletin, 1980 - Springer
2,6-Di-tert-butyl-4-methylpyridine (DBMP) effectively discriminates between the two major initiation mechanisms encountered in cationic polymerisation. Whenever a protonic acid is …
Number of citations: 52 link.springer.com
M Givehchi, M Tardi, A Polton, P Sigwalt - Macromolecules, 2000 - ACS Publications
The controlled polymerization of indene initiated with cumyl chloride and tin tetrachloride in methylene dichloride solution shows first-order kinetics with respect to SnCl 4 , which implies …
Number of citations: 10 pubs.acs.org
RA Cercós‐del‐Pozo, F Pérez‐Giménez… - Quantitative …, 1999 - Wiley Online Library
New compounds showing hypolipaemic activity have been designed using a computer‐aided method based on molecular topology and QSAR analysis. Linear discriminant analysis …
Number of citations: 4 onlinelibrary.wiley.com
CJ Hou, Y Okamoto - The Journal of Organic Chemistry, 1982 - ACS Publications
1978 J. Org. Chem., Vol. 47, No. 10, 1982 Notes hindered compound of this series is Brown’s base, 2, 6-di-tert-butylpyridine, which possesses interesting and unusual properties. 2 It …
Number of citations: 11 pubs.acs.org
CJEN HOU - 1983 - search.proquest.com
quality of the material submitted. Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com
A Dembinski, Y Yagci, W Schnabel - Polymer, 1993 - Elsevier
Rate constants of the reaction of tris(p-methoxyphenyl)vinyl cations with pyridine derivatives were measured in acetonitrile solution at room temperature using the flash photolysis …
Number of citations: 9 www.sciencedirect.com
K Kobayashi, M Arisawa… - Journal of the American …, 2002 - ACS Publications
Phenols are ethynylated at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl 3 and lithium phenoxide. The lithium salt is essential for the …
Number of citations: 140 pubs.acs.org
A Miyazawa, T Yamato, M Tashiro - The Journal of Organic …, 1991 - ACS Publications
It is well known that electrophilic reagents attack pos-itions 1, 3, 6, and 8 of pyrene, but not the other positions (2, 4, 5, 7, 9, and 10). Therefore, pyrenes substituted at the latter positions …
Number of citations: 19 pubs.acs.org
AT Balaban - Encyclopedia of reagents for organic synthesis, 2001 - Wiley Online Library
[ 38222‐83‐2 ] C 14 H 23 N (MW 205.34) InChI = 1S/C14H23N/c1‐10‐8‐11(13(2,3)4)15‐12(9‐10)14(5,6)7/h8‐9H,1‐7H3 InChIKey = HVHZEKKZMFRULH‐UHFFFAOYSA‐N (sterically …
Number of citations: 4 onlinelibrary.wiley.com

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